

# Core Chemical Identity and Structural Information

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## Compound of Interest

Compound Name: **6-Bromo-2-chloroquinoxaline**

Cat. No.: **B1281081**

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**6-Bromo-2-chloroquinoxaline** is a disubstituted quinoxaline derivative. The quinoxaline core is a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazine ring. The unique arrangement of a bromine atom on the benzene ring and a chlorine atom on the pyrazine ring makes this molecule a highly valuable and versatile building block in organic synthesis. The International Chemical Identifier Key (InChIKey), a unique, non-proprietary identifier, is XDJDRCGDVKTDHY-UHFFFAOYSA-N.[\[1\]](#)

6-Bromo-2-chloroquinoxaline

### Key Identifiers

InChIKey	CAS Number	Molecular Formula	IUPAC Name
XDJDRCGDVKTDHY-UHFFFAOYSA-N	55687-02-0	C <sub>8</sub> H <sub>4</sub> BrClN <sub>2</sub>	6-bromo-2-chloroquinoxaline

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Caption: Chemical structure and core identifiers for **6-Bromo-2-chloroquinoxaline**.

Table 1: Core Chemical Identifiers

Identifier	Value	Source(s)
InChIKey	<b>XDJDRCGDVKTDHY-UHFFFAOYSA-N</b>	<a href="#">[1]</a>
CAS Number	55687-02-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>4</sub> BrCIN <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
IUPAC Name	6-bromo-2-chloroquinoxaline	<a href="#">[1]</a>
InChI	1S/C8H4BrCIN2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H	<a href="#">[1]</a>

| SMILES | Clc1ncc2cc(Br)ccc2n1 | |

## Physicochemical Properties

**6-Bromo-2-chloroquinoxaline** is typically supplied as a solid material, ranging in color from white to yellow.[\[4\]](#) Its properties make it suitable for a wide range of organic reactions, particularly those requiring elevated temperatures.

Table 2: Physicochemical Data

Property	Value	Source(s)
Molecular Weight	<b>243.49 g/mol</b>	<a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	150-152.5 °C	<a href="#">[1]</a> <a href="#">[5]</a>
Boiling Point	312.5 °C at 760 mmHg (Predicted)	<a href="#">[1]</a> <a href="#">[5]</a>
Appearance	White to yellow solid	<a href="#">[4]</a>
Purity	≥95%	<a href="#">[1]</a> <a href="#">[4]</a>

| Storage Temperature| Room temperature to 4°C |[\[1\]](#)[\[6\]](#) |

## Synthesis and Mechanistic Insights

The synthesis of quinoxaline derivatives is a well-established field, most commonly achieved through the condensation of an aromatic o-diamine with an  $\alpha$ -dicarbonyl compound.<sup>[7]</sup> For **6-Bromo-2-chloroquinoxaline**, a logical synthetic pathway involves the reaction of 4-bromo-1,2-phenylenediamine with glyoxylic acid, followed by a chlorination step.

## Representative Synthetic Protocol

This protocol describes a common, reliable method for synthesizing the quinoxaline scaffold, followed by chlorination.

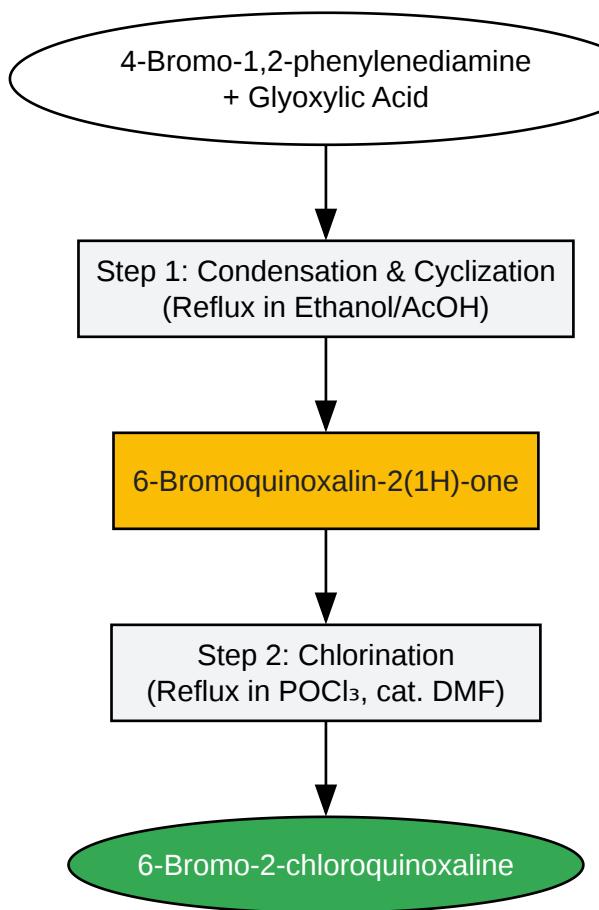
### Step 1: Synthesis of 6-Bromoquinoxalin-2(1H)-one

- To a solution of 4-bromo-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a solution of glyoxylic acid monohydrate (1.05 eq).
- Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
- Filter the solid, wash with cold solvent, and dry under vacuum to yield 6-bromoquinoxalin-2(1H)-one.

### Step 2: Chlorination to **6-Bromo-2-chloroquinoxaline**

- Suspend the 6-bromoquinoxalin-2(1H)-one (1.0 eq) in phosphorus oxychloride ( $\text{POCl}_3$ , ~5-10 eq), which acts as both the reagent and solvent.
- Add a catalytic amount of dimethylformamide (DMF) to facilitate the reaction.
- Heat the mixture to reflux (approx. 105-110 °C) for 3-6 hours until the starting material is consumed (monitored by TLC).
- Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

- Neutralize the acidic solution with a base (e.g.,  $\text{NaHCO}_3$  or  $\text{NaOH}$  solution) until the product precipitates.
- Filter the crude product, wash thoroughly with water, and dry.
- Recrystallize from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) to obtain pure **6-Bromo-2-chloroquinoxaline**.



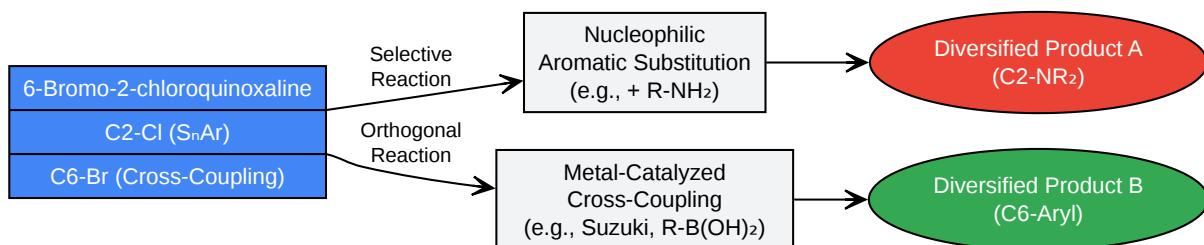
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Caption: Representative workflow for the synthesis of **6-Bromo-2-chloroquinoxaline**.

## Applications in Drug Discovery and Materials Science

The primary value of **6-Bromo-2-chloroquinoxaline** lies in its capacity for selective, stepwise functionalization, making it an ideal scaffold in medicinal chemistry.<sup>[4]</sup>

- Orthogonal Reactivity: The chlorine atom at the C2 position is electron-deficient due to the adjacent nitrogen atoms, making it susceptible to nucleophilic aromatic substitution (SNAr). In contrast, the bromine atom at the C6 position on the benzene ring is well-suited for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This orthogonality allows chemists to introduce different functionalities at two distinct points on the molecule in a controlled manner.
- Scaffold for Kinase Inhibitors: The quinoxaline core is a known "privileged scaffold" that mimics the hinge-binding region of many protein kinases. By elaborating the structure of **6-Bromo-2-chloroquinoxaline**, researchers can design potent and selective kinase inhibitors for applications in oncology and inflammatory diseases.[4]
- Antimicrobial and Anti-infective Agents: Quinoxaline derivatives have demonstrated a broad spectrum of biological activities.[7] Patents have cited the use of this scaffold in the development of novel anti-infective agents, including inhibitors of the Hepatitis C virus.[6] The quinoxaline 1,4-dioxide scaffold, a related structure, has been a source of antibacterial drugs.[8]
- Organic Electronics: The electron-accepting nature of the quinoxaline core makes it a candidate for use in the development of organic semiconductors and fluorescent dyes.[4]



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